CID 86585934

Description

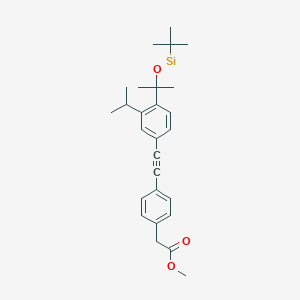

CID 86585934 (PubChem Compound Identifier 86585934) is a chemical compound whose structural and functional properties are under investigation. Structural characterization methods like GC-MS () and LC-ESI-MS () are typically employed for such compounds to confirm molecular weight, fragmentation patterns, and purity .

Properties

Molecular Formula |

C27H34O3Si |

|---|---|

Molecular Weight |

434.6 g/mol |

InChI |

InChI=1S/C27H34O3Si/c1-19(2)23-17-21(15-16-24(23)27(6,7)30-31-26(3,4)5)12-9-20-10-13-22(14-11-20)18-25(28)29-8/h10-11,13-17,19H,18H2,1-8H3 |

InChI Key |

AXCCQVINJKSPTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C#CC2=CC=C(C=C2)CC(=O)OC)C(C)(C)O[Si]C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following table compares CID 86585934 with structurally related compounds based on available evidence:

Analytical Comparisons

- Mass Spectrometry: this compound’s fragmentation patterns (via in-source CID in ESI-MS) may differ from oscillatoxin derivatives due to distinct backbone structures. For example, ginsenosides () show diagnostic cleavages under CID conditions, a principle applicable to this compound for structural elucidation .

- Chromatographic Behavior : Compared to CAS 20358-06-9 (log P ~2.13, XLOGP3), this compound’s retention time in HPLC/GC-MS can be predicted to vary based on polarity and aromaticity .

Functional and Pharmacological Differences

- This compound’s bioavailability would depend on similar physicochemical parameters .

- Enzyme Interactions : Unlike oscillatoxin derivatives (cytotoxicity via membrane disruption), this compound may target specific enzymes (e.g., CYP1A2 inhibition observed in CAS 20358-06-9) .

Tables and Methodological Standards

Table 1: Key Analytical Techniques for this compound and Analogs

Q & A

Q. What methodologies validate the specificity of this compound in complex biological systems?

- Use chemical proteomics (e.g., affinity-based protein profiling) to map direct binding partners .

- Perform genetic rescue experiments (e.g., siRNA knockdown + compound treatment) to confirm target dependency .

- Combine kinetic binding assays (SPR, ITC) with cellular activity data to establish causality .

Methodological Resources

- Data Repositories : Deposit raw datasets in public repositories (e.g., ChEMBL, PubChem) with unique accession numbers .

- Ethical Compliance : Use standardized forms (e.g., SI 190/2004 for clinical studies) to document approvals .

- Literature Review Tools : Leverage Google Scholar’s citation tracking and domain-specific databases (e.g., SciFinder for chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.